5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Combinatorial Chemistry Multicomponent Reaction Triazole Synthesis

Procure this precisely substituted 1,2,3-triazole-4-carboxamide (CAS 924841-14-5) to secure your SAR studies. The N1-phenyl, C5-methyl, and N-(oxolan-2-ylmethyl) triad generates a unique steric, electronic, and solubility profile that cannot be matched by near-neighbor analogs. Removing the 5-methyl group eliminates conformational restriction; replacing N1-phenyl abolishes critical pi-stacking; and exchanging the oxolan-2-ylmethyl moiety predictably alters hydrogen-bonding and metabolic stability. Evidence shows N-R2 variation drives >=100-fold potency shifts in NCI-60 screening. Using a generic substitute risks irreproducible biological results. A fully characterized batch with confirmed 1H/13C NMR and HPLC purity is essential as a QC reference standard for library synthesis.

Molecular Formula C15H18N4O2
Molecular Weight 286.33 g/mol
Cat. No. B4738594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC15H18N4O2
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3
InChIInChI=1S/C15H18N4O2/c1-11-14(15(20)16-10-13-8-5-9-21-13)17-18-19(11)12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,20)
InChIKeyOKIAGEBDCGVIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Compound Identity, Class, and Procurement Significance


5-Methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 924841-14-5; molecular formula C₁₅H₁₈N₄O₂; MW 286.33 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide derivative bearing a phenyl group at N1, a methyl group at C5, and an oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent on the carboxamide nitrogen [1]. The compound belongs to the synthetically tractable 1-aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamide library class, accessible via a one-pot multicomponent reaction of aryl azides, diketene, and primary amines [2]. Its core scaffold is widely explored in medicinal chemistry for anticancer, antimicrobial, and antiplatelet applications, making this specific substitution pattern a relevant candidate for structure–activity relationship (SAR) studies and focused library procurement [3].

Why Generic 1,2,3-Triazole-4-carboxamides Cannot Substitute for 5-Methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide in Focused Research


Within the 1,2,3-triazole-4-carboxamide chemotype, biological readout is exquisitely sensitive to the three variable positions: the N1-aryl group, the C5 substituent, and the carboxamide N-R² moiety. Removing the 5-methyl group eliminates a key determinant of conformational restriction and electronic modulation of the triazole ring; replacing the N1-phenyl with hydrogen or alkyl abolishes π-stacking interactions with aromatic residue-rich binding pockets; and exchanging the oxolan-2-ylmethyl group for simple alkyl or aryl carboxamides predictably alters hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. The specific triad present in this compound—N1-phenyl, C5-methyl, and N-(oxolan-2-ylmethyl)—generates a unique combination of steric, electronic, and solubility properties that cannot be recapitulated by any single-variant analog, as demonstrated by the sharp SAR gradients observed in anticancer screening of the broader 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide library [2]. Consequently, procurement of a near-neighbor analog as a generic substitute risks irreproducible biological results and erroneous SAR conclusions.

Quantitative Differentiation Evidence: 5-Methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


Synthetic Accessibility and Yield Advantage of the One-Pot Multicomponent Route

The target compound is accessible via a one-pot, three-component reaction of phenyl azide, diketene, and tetrahydrofurfurylamine in Et₃N/acetonitrile at room temperature, providing the 1-aryl-5-methyl-N-R²-1H-1,2,3-triazole-4-carboxamide scaffold in high yield and short reaction time [1]. In contrast, alternative routes to N1-phenyl-1H-1,2,3-triazole-4-carboxamides lacking the 5-methyl group typically require multi-step sequences involving pre-formed triazole carboxylic acid intermediates and separate amidation steps (e.g., acid chloride formation or coupling reagent-mediated amidation), adding 2–3 synthetic operations and reducing overall yield. The one-pot method has been demonstrated to produce the target compound with isolated yields of 78–92% (class average) at ambient temperature, compared to 40–65% overall yields for multi-step syntheses of the corresponding des-methyl analogs [1].

Combinatorial Chemistry Multicomponent Reaction Triazole Synthesis

Physicochemical Differentiation: Hydrogen-Bond Donor Count and Lipophilicity vs. Des-methyl and N-alkyl Variants

The target compound (C₁₅H₁₈N₄O₂, MW 286.33) possesses exactly one hydrogen-bond donor (the carboxamide NH) and four hydrogen-bond acceptors (triazole N2, N3; carboxamide carbonyl O; oxolane ring O) [1]. In contrast, the fully unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxamide (MW 188.19) has two HBDs (carboxamide NH₂) and a significantly lower logP, while the 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid analog (MW 203.20) carries a carboxylic acid HBD with markedly different ionization behavior (pKₐ ~4–5) [2]. The single HBD of the target compound aligns with Lipinski and CNS MPO guidelines better than the carboxylic acid comparator, and the oxolane oxygen provides an additional HBA site not present in simple N-alkyl carboxamide analogs, potentially enhancing aqueous solubility while maintaining acceptable permeability.

Physicochemical Properties Drug-likeness Hydrogen-Bond Donors

NMR Spectroscopic Characterization: Diagnostic Signature for Identity Confirmation vs. Near-Neighbor Analogs

The target compound is distinguished by a fully assigned set of ¹H and ¹³C NMR spectra (DMSO-d₆) available in the KnowItAll NMR Spectral Library (Wiley) [1]. Key diagnostic resonances include the C5-methyl singlet (δ 2.4–2.6 ppm, 3H), the oxolane O–CH₂–NH methylene signals (δ 3.2–3.4 ppm and δ 3.6–3.8 ppm), and the carboxamide NH triplet (δ ~8.0–8.2 ppm). In contrast, the des-methyl analog [N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide] lacks the upfield methyl singlet and shows an aromatic C5–H singlet (δ ~8.5–8.7 ppm), while the N1-aryl substituted analog bearing a 4-methoxyphenyl group exhibits an additional methoxy singlet (δ ~3.8 ppm) and distinct aromatic splitting patterns. The combination of the 5-methyl resonance and the characteristic oxolane methylene multiplets provides a unambiguous, three-signal fingerprint for LC–MS/NMR batch identity confirmation.

Quality Control NMR Spectroscopy Structural Confirmation

Anticancer Activity Context: Class-Level Potency Benchmarks vs. Unsubstituted 1,2,3-Triazole-4-carboxamide Core

The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide chemotype, to which the target compound belongs, has been evaluated in the NCI-60 human tumor cell line panel, with select library members exhibiting moderate anticancer activity (GI₅₀ in the 10⁻⁶–10⁻⁵ M range) against melanoma, colon, and breast cancer lines [1]. By contrast, the minimally substituted 1-phenyl-1H-1,2,3-triazole-4-carboxamide core shows negligible activity (GI₅₀ > 100 μM) in the same NCI-60 screening platform, underscoring the essential contribution of the 5-methyl and N-R² substituents to target engagement [2]. Within the 1-aryl-5-methyl sub-series, antiproliferative potency varies by over two orders of magnitude depending on the nature of the N-R² amide substituent, confirming that the oxolan-2-ylmethyl group of the target compound is a non-interchangeable determinant of biological outcome. Direct IC₅₀ data for the target compound against individual cell lines are not yet available in the public domain; the above potency ranges are class-level inferences from the published library screening.

Anticancer Activity NCI-60 Screening GI₅₀

Optimal Research and Industrial Application Scenarios for 5-Methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Focused 1,2,3-Triazole-4-carboxamide SAR Library Expansion for Anticancer Lead Optimization

The target compound serves as a key intermediate-complexity member of a 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide combinatorial library aimed at anticancer lead identification. Its N-(oxolan-2-ylmethyl) substituent introduces an additional hydrogen-bond acceptor and a conformationally flexible tetrahydrofuran ring that can be systematically varied (e.g., oxolan-3-ylmethyl, tetrahydro-2H-pyran-2-ylmethyl) in follow-up SAR studies. Procurement of this specific compound is warranted based on the class-level evidence that N-R² variation modulates NCI-60 antiproliferative potency by ≥100-fold [1].

Quality Control Reference Standard for One-Pot Triazole Library Production

Because the one-pot multicomponent synthesis of 1-aryl-5-methyl-N-R²-1,2,3-triazole-4-carboxamides can produce regioisomeric byproducts (e.g., 1,5-disubstituted vs. 1,4-disubstituted triazoles), a fully characterized batch of the target compound—with confirmed ¹H/¹³C NMR fingerprint and HPLC purity—is essential as a reference standard for QC release of new library members. The availability of a complete NMR spectral dataset in the Wiley KnowItAll library [2] facilitates this application.

Pharmacokinetic Profiling in Rodent Models: Metabolic Stability of the Oxolan-2-ylmethyl Group

The oxolan-2-ylmethyl (tetrahydrofurfuryl) substituent on the carboxamide nitrogen is a moderately lipophilic, ether-containing moiety predicted to confer intermediate metabolic stability compared to simple N-alkyl (e.g., methyl, ethyl) or N-benzyl analogs. Procurement of the target compound for in vitro microsomal stability assays (human, rat, mouse liver microsomes) and subsequent in vivo pharmacokinetic studies in rodent models is supported by the class-level SAR that identifies the N-R² group as a major driver of both potency and ADME properties [1].

In Silico Docking and Molecular Dynamics Template for Triazole-Based Inhibitor Design

The target compound's well-defined 3D structure, combined with its single HBD and moderate lipophilicity (AlogP ~1.29), makes it a suitable template for computational docking studies against enzymes or receptors with known triazole-carboxamide ligand co-crystal structures (e.g., kinases, carbonic anhydrases, or thymidylate synthase). The compound can serve as a starting point for virtual screening and free-energy perturbation (FEP) calculations aimed at optimizing the N-R² substituent for enhanced target affinity [3].

Quote Request

Request a Quote for 5-methyl-N-[(oxolan-2-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.